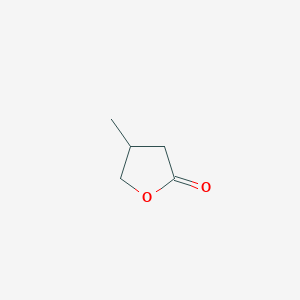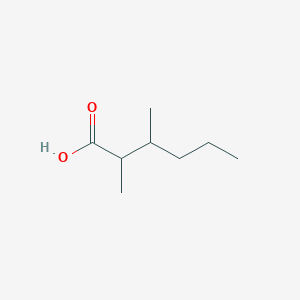
2,3-Dimethylhexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethylhexanoic acid is a branched chain fatty acid that belongs to the class of medium-chain fatty acids. It is also known as 2,3-dimethylcaproic acid or valeric acid. This compound is commonly used in the synthesis of pharmaceuticals, fragrances, and flavors.
Aplicaciones Científicas De Investigación
2,3-Dimethylhexanoic acid has various scientific research applications. It is commonly used as a precursor in the synthesis of pharmaceuticals, fragrances, and flavors. It has been found to have antimicrobial, antifungal, and anticancer properties. It is also used in the synthesis of surfactants and detergents.
Mecanismo De Acción
The mechanism of action of 2,3-dimethylhexanoic acid is not well understood. However, it is believed that it works by inhibiting the growth of microorganisms and cancer cells. It is also believed to have anti-inflammatory properties.
Efectos Bioquímicos Y Fisiológicos
2,3-Dimethylhexanoic acid has been found to have various biochemical and physiological effects. It has been shown to increase the levels of HDL cholesterol and decrease the levels of LDL cholesterol. It has also been found to have a positive effect on insulin sensitivity and glucose metabolism. In addition, it has been shown to have a positive effect on liver function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2,3-dimethylhexanoic acid in lab experiments is its high purity. It is also easy to synthesize and has a high yield. However, one of the limitations of using this compound is its high cost.
Direcciones Futuras
There are several future directions for the research on 2,3-dimethylhexanoic acid. One of the areas of research is the development of new synthesis methods that are more cost-effective and environmentally friendly. Another area of research is the investigation of the compound's potential as a therapeutic agent for various diseases, including cancer, diabetes, and cardiovascular disease. Further research is also needed to understand the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, 2,3-Dimethylhexanoic acid is a branched chain fatty acid that has various scientific research applications. It is commonly used as a precursor in the synthesis of pharmaceuticals, fragrances, and flavors. It has been found to have antimicrobial, antifungal, and anticancer properties. It has also been found to have a positive effect on insulin sensitivity and glucose metabolism. Although there are limitations in using this compound in lab experiments, its potential as a therapeutic agent for various diseases warrants further research.
Métodos De Síntesis
2,3-Dimethylhexanoic acid can be synthesized through various methods. One of the most commonly used methods is the oxidation of 2,3-dimethylhexanol using potassium permanganate or chromic acid. Another method involves the reaction of 2-methyl-1-butene with carbon monoxide and water in the presence of a catalyst. The yield of this synthesis method is high, and the purity of the final product is also high.
Propiedades
Número CAS |
41065-92-3 |
|---|---|
Nombre del producto |
2,3-Dimethylhexanoic acid |
Fórmula molecular |
C8H16O2 |
Peso molecular |
144.21 g/mol |
Nombre IUPAC |
2,3-dimethylhexanoic acid |
InChI |
InChI=1S/C8H16O2/c1-4-5-6(2)7(3)8(9)10/h6-7H,4-5H2,1-3H3,(H,9,10) |
Clave InChI |
OXMSPSXLDBKPIX-UHFFFAOYSA-N |
SMILES |
CCCC(C)C(C)C(=O)O |
SMILES canónico |
CCCC(C)C(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



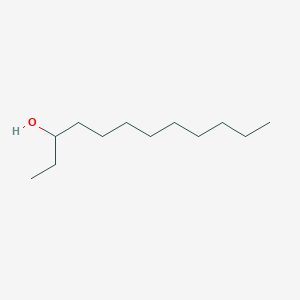
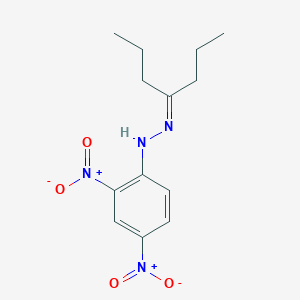
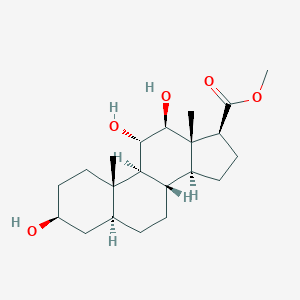
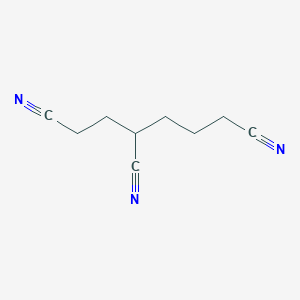

![[2,3-diacetyloxy-5-[4,5-diacetyloxy-6-(2-hydroxyethylcarbamoyl)-2-[[11-(2-hydroxyethylcarbamoyl)-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]oxan-3-yl]oxy-6-(2-hydroxyethylcarbamoyl)oxan-4-yl] acetate](/img/structure/B156372.png)
